NAcM-OPT

Proteomics Drug Discovery Cancer Biology

NAcM-OPT is a reversible, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between N-acetylated UBE2M (UBC12) and defective in cullin neddylation 1 (DCN1), a critical subunit of a cullin-RING E3 ligase complex mediating NEDD8 conjugation. It potently inhibits this interaction with an IC50 of 79 nM in TR-FRET assays and demonstrates high selectivity for DCN1 over other N-terminal acetyl-amide binding sites, with secondary inhibitory activity on DCN2 but no activity against DCN3, DCN4, or DCN5.

Molecular Formula C23H29Cl2N3O
Molecular Weight 434.4 g/mol
Cat. No. B609397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAcM-OPT
SynonymsNAcM-OPT;  NAcM OPT;  NAcMOPT; 
Molecular FormulaC23H29Cl2N3O
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29)
InChIKeyVPHJABWIKCBGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NAcM-OPT: A Selective DCN1-UBE2M Interaction Inhibitor for NEDD8 Ligation Studies


NAcM-OPT is a reversible, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between N-acetylated UBE2M (UBC12) and defective in cullin neddylation 1 (DCN1), a critical subunit of a cullin-RING E3 ligase complex mediating NEDD8 conjugation. [1] It potently inhibits this interaction with an IC50 of 79 nM in TR-FRET assays and demonstrates high selectivity for DCN1 over other N-terminal acetyl-amide binding sites, with secondary inhibitory activity on DCN2 but no activity against DCN3, DCN4, or DCN5. [2]

Why NAcM-OPT Cannot Be Substituted with Broader NEDD8 Pathway Inhibitors Like MLN4924


Generic substitution of NAcM-OPT with upstream NEDD8-activating enzyme (NAE) inhibitors such as MLN4924 (pevonedistat) is not scientifically valid due to their fundamentally different mechanisms and consequential effects on global protein homeostasis. While MLN4924 blocks the entire NEDD8 cascade at the E1 step, resulting in widespread stabilization of >136 proteins (>2-fold change, p<0.05) [1], NAcM-OPT selectively targets the DCN1-UBE2M interaction within the E3 ligase complex, mimicking DCN1 shRNA knockdown and achieving functional pathway modulation without perturbing the global proteome (0 proteins stabilized) [2]. This divergent outcome precludes the interchangeability of these compounds for experiments requiring a cleaner, pathway-specific readout.

Quantitative Evidence for NAcM-OPT Differentiation: Key Comparative Data for Scientific Procurement


Superior Proteome Fidelity: NAcM-OPT vs. MLN4924 in Global Protein Homeostasis

NAcM-OPT (10 μM, 24 h) treatment of HCC95 cells results in zero proteins stabilized >2-fold, in stark contrast to MLN4924 (1 μM, 24 h), which stabilizes >136 proteins (>2-fold, p<0.05) as quantified by TMT-based global proteomics. [1] This demonstrates NAcM-OPT's clean functional profile and minimizes off-target cellular noise.

Proteomics Drug Discovery Cancer Biology

Target Selectivity Profile: NAcM-OPT vs. Other DCN Family Members

NAcM-OPT demonstrates potent inhibition of DCN1-UBE2M (IC50 = 79 nM, TR-FRET) and also inhibits DCN2, but shows no measurable activity against DCN3, DCN4, or DCN5. This selective profile allows for interrogation of specific cullin neddylation branches (CUL1 and CUL3) mediated by DCN1/2, in contrast to other DCN1 inhibitors which may have different isoform selectivity.

Target Engagement Selectivity Profiling Chemical Biology

In Vivo Utility: Oral Bioavailability of NAcM-OPT

NAcM-OPT exhibits high oral bioavailability of 88% in mice, calculated from an intravenous dose of 1.5 mg/kg and an oral dose of 50 mg/kg. [1] This favorable PK property enables robust in vivo studies of DCN1 inhibition via oral gavage, a key advantage over tools requiring intraperitoneal or intravenous administration.

In Vivo Pharmacology Pharmacokinetics Drug Development

Phenotypic Consequence: Suppression of Anchorage-Independent Growth

Treatment of HCC95 cells (a DCN1-amplified squamous cell carcinoma line) with NAcM-OPT (10 μM) significantly suppresses anchorage-independent growth in soft agar. [1] This effect is comparable to the more potent, covalent inhibitor NAcM-COV (10 μM), and is a hallmark functional readout for inhibiting the DCN1-UBE2M axis.

Cancer Biology Functional Assays Soft Agar Colony Formation

Recommended Research and Industrial Applications for NAcM-OPT Based on Quantitative Evidence


Proteomics-Driven Investigation of Neddylation-Dependent Pathways

For studies aiming to identify novel substrates or downstream effectors of neddylation without the confounding influence of global protein stabilization, NAcM-OPT (10 μM) provides a clean background. Its inability to stabilize any protein >2-fold in TMT proteomics, in contrast to MLN4924 (>136 proteins stabilized), makes it an essential tool for precise pathway mapping. [1]

In Vivo Evaluation of DCN1 Inhibition in Mouse Models

NAcM-OPT's high oral bioavailability (88%) makes it the compound of choice for chronic oral dosing studies in mice. Researchers can avoid the complications and stress associated with daily injections, enabling robust evaluation of DCN1 inhibition in models of cancer, fibrosis, or oxidative stress. [1]

Dissecting DCN1/2-Specific Roles in Cullin Neddylation

The selective inhibition profile of NAcM-OPT (DCN1 IC50=79 nM, DCN2 inhibition, no activity on DCN3-5) allows for focused interrogation of CUL1 and CUL3 neddylation. This is particularly valuable for researchers studying the divergent biological functions of different DCN family members and their impact on specific CRL complexes. [1]

Functional Validation of DCN1 Dependency in Cancer Cell Lines

The ability of NAcM-OPT to suppress anchorage-independent growth in soft agar, a hallmark of in vitro tumorigenicity, validates its use as a chemical probe for assessing DCN1 dependency in cancer models. This assay can be used to screen and prioritize cell lines for further mechanistic studies of DCN1 inhibition. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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